molecular formula C19H16ClNO2 B1439939 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-53-4

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1439939
CAS No.: 1160254-53-4
M. Wt: 325.8 g/mol
InChI Key: FNHOCZKBWCQEBZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a carbonyl chloride group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This involves the reaction of the quinoline core with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. This involves the reaction of the quinoline core with a methylating agent such as methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced through the reaction of the quinoline derivative with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction Reactions: The compound can undergo reduction reactions to form quinoline derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Common reagents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions.

Major Products

    Substitution Reactions: Products include quinoline derivatives with various functional groups such as amides, esters, and thioesters.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:

    Biology: The compound is used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of various enzymes, and can bind to receptors to modulate their activity. The specific pathways involved depend on the functional groups present on the quinoline core and the nature of the molecular targets.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

    2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.

    2-(2-Ethoxyphenyl)-8-methylquinoline-4-methanol: This compound has a hydroxyl group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.

    2-(2-Ethoxyphenyl)-8-methylquinoline-4-amine: This compound has an amino group instead of a carbonyl chloride group, and exhibits different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(20)22)13-9-6-7-12(2)18(13)21-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHOCZKBWCQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199329
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-53-4
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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